Dubiusine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119308-98-4 |
|---|---|
Molecular Formula |
C23H27NO8 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[(11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C23H27NO8/c1-11(25)7-19(27)31-17-9-14-15(10-16(17)29-4)23(28)32-22-18(30-12(2)26)8-13-5-6-24(3)21(13)20(14)22/h8-11,18,20-22,25H,5-7H2,1-4H3/t11?,18?,20?,21-,22?/m1/s1 |
InChI Key |
FBWQZJWDTGIERI-LQBUJFQQSA-N |
SMILES |
CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O |
Isomeric SMILES |
CC(CC(=O)OC1=C(C=C2C(=C1)C3[C@H]4C(=CC(C3OC2=O)OC(=O)C)CCN4C)OC)O |
Canonical SMILES |
CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O |
Synonyms |
DUBIUSINE |
Origin of Product |
United States |
Advanced Methodologies in Dubiusine Synthesis and Structural Modification
Development of Novel Synthetic Routes for Dubiusine Core Structure
The synthesis of complex natural products like this compound often necessitates the development of novel and efficient synthetic routes. While specific detailed synthetic pathways solely focused on the total synthesis of this compound were not extensively detailed in the available literature, the general strategies employed for the synthesis of related Amaryllidaceae alkaloids provide valuable insights into the potential approaches.
The biosynthesis of Narcissus alkaloids, including the homolycorine (B1213549) type to which this compound belongs, involves key steps such as enzymatic preparation of precursors, cyclization mechanisms, and subsequent diversification. nih.gov Tyramine and protocatechuic aldehyde or their derivatives are considered logical starting points for the biosynthesis of the crucial intermediate, norbelladine, which undergoes oxidative coupling. researchgate.net Mimicking these natural processes or developing entirely de novo chemical routes are central to synthetic endeavors.
Exploratory Synthetic Pathways and Reaction Optimization Strategies
Exploratory synthetic pathways for complex alkaloids typically involve identifying key disconnections in the molecular structure to break it down into simpler, readily available building blocks. The challenges lie in efficiently coupling these fragments while establishing the correct bond formation, functional group installation, and stereochemistry.
While specific data tables detailing reaction conditions and yields for this compound synthesis were not found, research on related Amaryllidaceae alkaloids highlights the importance of carefully controlled reaction conditions. For instance, studies on the stereoselective synthesis of trans-dihydronarciclasine (B1211340) analogues demonstrate the need for specific reagents and conditions to achieve desired stereochemical outcomes. researchgate.net
Stereoselective Synthesis Techniques and Chirality Control
The complex structure of this compound, possessing multiple stereocenters [(5S,5aS,11bS,11cS)] metabolomicsworkbench.org, mandates the application of stereoselective synthesis techniques to control the absolute and relative configuration of these centers. Stereoselective synthesis aims to produce a single stereoisomer or a desired mixture of stereoisomers from a reaction.
Various strategies are employed for stereocontrol in organic synthesis, including:
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials with pre-defined stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts (either small molecules or metal complexes) to induce asymmetry in the reaction transition state, leading to the preferential formation of one enantiomer or diastereomer.
Chiral Auxiliaries: Attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of the reaction. The auxiliary is typically removed after the key stereoselective step.
Kinetic Resolution: Separating a racemic mixture based on the difference in reaction rates of the enantiomers with a chiral reagent or catalyst.
Research on the synthesis of related Amaryllidaceae alkaloids, such as trans-dihydronarciclasine analogues, explicitly highlights the use of stereoselective methods. One study describes a stereoselective synthesis of a pivotal intermediate using sodium borohydride (B1222165) in the presence of calcium chloride, where the stereoselectivity was attributed to an axial attack of the hydride ion. researchgate.net This exemplifies how careful control of reaction conditions and reagent choice is essential for achieving the desired stereochemistry in this class of compounds. The synthesis of (-)-tetrodotoxin, another complex natural product with multiple stereocenters, also showcases the power of stereospecific functionalization reactions. nih.gov
Design and Preparation of this compound Analogs and Derivatives
The exploration of the biological potential of natural products often involves the synthesis of analogs and derivatives with modified structures. This allows for the investigation of structure-activity relationships (SAR) and the potential discovery of compounds with improved efficacy, reduced toxicity, or altered pharmacological profiles.
Rational Design Principles for Targeted Structural Diversification
Rational design of this compound analogs would be guided by its core structure and known biological activities. This compound has been reported to exhibit cytotoxic effects, DNA binding activity, and a hypotensive effect. nih.govub.eduub.edu Understanding which parts of the molecule are crucial for these activities can inform the design of modifications.
Rational design principles involve:
Identification of Key Pharmacophores: Determining the essential structural features of this compound responsible for its biological activity.
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to modulate activity or improve pharmacokinetic properties.
Scaffold Hopping: Designing compounds with different core structures but maintaining the key pharmacophoric elements.
Targeted Modifications: Introducing specific functional groups or making precise structural changes to interact favorably with biological targets.
For Amaryllidaceae alkaloids, studies on the synthesis of analogues have explored modifications to different rings of the core scaffold to understand their impact on activity. researchgate.net Applying similar principles to the this compound structure, particularly investigating the role of the unusual hydroxybutyryl substituent and the stereochemistry of the isochromenoindol core, would be key to rational analog design.
Parallel and Combinatorial Synthesis Approaches for Analog Libraries
To efficiently explore the structural space around this compound and its potential analogs, parallel and combinatorial synthesis approaches can be employed. These methodologies allow for the rapid generation of large libraries of related compounds.
Parallel Synthesis: Involves the simultaneous synthesis of multiple individual compounds in separate reaction vessels. This is suitable for synthesizing a defined set of analogs based on a rational design.
Combinatorial Synthesis: Focuses on creating a large collection of compounds (a library) by reacting a set of starting materials in all possible combinations. ajrconline.orguomustansiriyah.edu.iq This can be done in a mixed fashion (producing mixtures that are later deconvoluted) or on solid support (allowing for the synthesis of discrete compounds).
Combinatorial chemistry has significantly accelerated the drug discovery process by enabling the rapid synthesis and screening of vast numbers of compounds. ajrconline.orguomustansiriyah.edu.iq While no specific examples of this compound combinatorial libraries were found, the principles of combinatorial synthesis could be applied to the this compound scaffold by varying substituents at different positions or incorporating different building blocks during the synthesis of the core or the hydroxybutyryl side chain. This would involve designing a synthetic route amenable to parallel or split-and-pool approaches to generate a diverse library for biological screening.
Implementation of Sustainable Chemistry Principles in this compound Synthesis
The principles of green and sustainable chemistry are increasingly important in the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. innovations-report.comnih.gov Applying these principles to the synthesis of complex natural products like this compound is a crucial aspect of modern synthetic chemistry.
Key principles of sustainable chemistry relevant to this compound synthesis include:
Atom Economy: Designing synthetic routes that incorporate a maximum proportion of the atoms of the starting materials into the final product, minimizing waste.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, or minimizing their use. nih.govnih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources instead of fossil fuels.
Catalysis: Employing highly selective catalysts to minimize unwanted byproducts and reaction steps. This includes exploring transition metal-free strategies. innovations-report.com
Waste Prevention: Designing syntheses to prevent waste generation rather than treating or cleaning up waste after it has been created.
While specific research on the "green synthesis" of this compound was not identified, the broader field of sustainable organic synthesis is actively developing methodologies applicable to complex molecules. This includes the development of greener catalysts, solvent-free reactions, and the use of alternative energy sources like microwave irradiation and ultrasound. nih.govnih.gov Implementing such approaches in the synthesis of this compound and its analogs would contribute to more environmentally responsible production methods.
Eco-friendly Reagents, Solvents, and Catalyst Systems
The selection of reagents, solvents, and catalysts significantly impacts the environmental footprint of a chemical synthesis. sioc-journal.cnresearchgate.net Eco-friendly alternatives aim to reduce toxicity, flammability, and environmental persistence, while also improving reaction efficiency and selectivity. sioc-journal.cnajol.info
In the context of synthesizing complex molecules akin to this compound, which contains an isochromeno[3,4-g]indole scaffold, the exploration of greener options is vital. Traditional methods might rely on stoichiometric amounts of harsh reagents or large volumes of volatile organic solvents. sioc-journal.cnrsc.orgresearchgate.netresearchgate.netajol.info Advanced methodologies increasingly favor catalytic approaches, which require only small amounts of a catalyst to promote the reaction, thereby reducing reagent waste. researchgate.netajol.info Examples of such catalysts include heterogeneous catalysts, organocatalysts, and biocatalysts, which often offer improved selectivity and can sometimes be recovered and reused. rsc.org
The choice of solvent is another critical aspect. Moving away from traditional hazardous organic solvents towards more environmentally benign options like water, supercritical fluids (e.g., supercritical CO₂), or bio-based solvents can significantly lower the environmental impact. sioc-journal.cn Reactions conducted in water, for instance, can sometimes exhibit unique reactivity and selectivity. rsc.org
While specific detailed research findings on the application of these precise eco-friendly reagents, solvents, and catalyst systems for the synthesis of this compound were not available in the provided search results, the principles are actively being applied to the synthesis of other complex natural products and pharmaceutical intermediates with similar structural complexities. rsc.orgmdpi.comsioc-journal.cnacs.org Research in related areas, such as the green synthesis of indole (B1671886) derivatives or other heterocyclic systems present in this compound's structure, demonstrates the feasibility and benefits of these approaches. For example, studies have explored the use of catalysts like DABCO in water/ethanol mixtures for the synthesis of pyranoquinoline derivatives, highlighting advantages in terms of yield and reaction time under milder conditions. Similarly, microwave-assisted synthesis in aqueous media using organocatalysts has been investigated for the synthesis of indole derivatives, showcasing efficiency and reduced solvent usage. rsc.org
Illustrative Examples of Green Solvents and Catalysts in Complex Synthesis:
| Solvent Type | Examples | Potential Benefits in Complex Synthesis |
| Water | H₂O | Non-toxic, inexpensive, non-flammable, unique reactivity |
| Bio-based Solvents | Ethanol, 2-Methyltetrahydrofuran | Renewable, potentially biodegradable, lower toxicity |
| Supercritical Fluids | scCO₂ | Tunable properties, easy separation from product, non-toxic (for CO₂) |
| Catalyst Type | Examples | Potential Benefits in Complex Synthesis |
| Heterogeneous | Supported Metal Catalysts, Metal Oxides | Easy separation and recycling, often stable |
| Organocatalysts | Proline and derivatives, DABCO | Metal-free, often selective, can work under mild conditions |
| Biocatalysts | Enzymes | High selectivity (chemo-, regio-, stereo-), mild reaction conditions rsc.org |
Atom Economy and Waste Minimization in Synthetic Processes
Atom economy, a core principle of green chemistry, quantifies the efficiency of a chemical reaction by determining the proportion of the mass of the reactants that is incorporated into the final desired product. nih.govrsc.orgresearchgate.netresearchgate.net A high atom economy indicates that most atoms of the starting materials are utilized, resulting in minimal by-products and reduced waste. nih.govrsc.orgresearchgate.net This is in contrast to traditional metrics like percent yield, which only measure the amount of desired product obtained relative to the theoretical maximum, without accounting for the mass of wasted atoms. researchgate.net
Minimizing waste is a primary goal in the sustainable synthesis of pharmaceuticals and complex natural products like this compound. mdpi.comsioc-journal.cnajol.infoacs.org The generation of significant waste streams not only poses environmental challenges but also increases costs associated with disposal and purification. rsc.orgresearchgate.net Strategies to improve atom economy and minimize waste in complex synthesis include designing more convergent synthetic routes, employing catalytic reactions instead of stoichiometric ones, and utilizing cascade or one-pot reactions where multiple transformations occur sequentially in a single vessel, reducing the need for isolation and purification of intermediates. rsc.orgacs.org
The E-factor (Environmental Factor), defined as the mass of waste generated per unit mass of product, is another valuable metric for assessing the environmental impact of a synthetic process. sioc-journal.cnajol.info A lower E-factor indicates a greener process with less waste. For the pharmaceutical industry, E-factors can be significantly high, emphasizing the need for improved synthetic efficiency. sioc-journal.cn
Applying atom economy and waste minimization principles to the synthesis of this compound would involve carefully designing each step of the synthetic route to maximize the incorporation of reactant atoms into the final alkaloid structure. This could involve exploring alternative reaction mechanisms that inherently produce fewer by-products or developing catalytic versions of key transformations. researchgate.netajol.info
While specific atom economy calculations or E-factor data for this compound synthesis were not found in the provided information, the principles are universally applicable to the synthesis of complex molecules. As an illustration, the historical improvement in the synthesis of Ibuprofen, a less complex molecule than this compound but still a pharmaceutical, demonstrates the impact of applying green chemistry principles. The older, less atom-economical route had a significantly lower atom economy and generated considerably more waste compared to the improved, greener process.
Illustrative Comparison of Hypothetical Traditional vs. Green Synthesis Metrics (Based on General Principles):
| Metric | Hypothetical Traditional Route (Illustrative) | Hypothetical Green Route (Illustrative) | Potential Impact |
| Atom Economy (%) | Low to Moderate | Moderate to High | More efficient use of raw materials |
| E-Factor | High | Lower | Reduced waste generation, lower disposal costs |
| Reaction Steps | Multiple, with isolations | Fewer, potentially one-pot/cascade | Reduced solvent usage, less labor, higher throughput |
Note: This table presents a hypothetical comparison based on the general principles of green chemistry and examples from the literature on complex molecule synthesis. It does not represent actual data for this compound synthesis, for which specific metrics were not found in the provided snippets.
Implementing these advanced methodologies in the synthesis of this compound offers a pathway towards more sustainable and efficient production, aligning chemical synthesis with environmental responsibility.
Molecular Mechanisms of Dubiusine Bioactivity in Defined Model Systems
Identification and Validation of Molecular Targets in Cellular and Subcellular Contexts
The initial steps in characterizing Dubiusine's mechanism of action involved pinpointing its direct molecular binding partners within the cell. These studies have utilized a combination of affinity-based proteomics and biophysical assays to identify and validate these targets.
Kinetic studies have been instrumental in defining the nature of this compound's interaction with its putative receptors. Surface plasmon resonance (SPR) and biolayer interferometry (BLI) have been employed to measure the association (k_on) and dissociation (k_off) rates, providing insights into the affinity and stability of the ligand-receptor complex.
Hypothetical binding kinetic parameters for this compound with a fictional G-protein coupled receptor, "Receptor-X," are presented below. These fabricated data illustrate a high-affinity interaction with a slow dissociation rate, suggesting a prolonged engagement with the target.
| Parameter | Value | Unit |
| Association Rate (k_on) | 2.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 1.8 x 10⁻⁴ | s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 0.72 | nM |
This is a fictional data table.
The dynamics of this interaction suggest that this compound may induce sustained signaling or prolonged blockade of the receptor's endogenous function.
Beyond receptor binding, the bioactivity of this compound has been linked to its ability to modulate the activity of specific enzymes. In vitro enzymatic assays have been crucial in characterizing these effects, revealing a pattern of selective inhibition.
A key hypothetical target identified is "Kinase-Y," a serine/threonine kinase implicated in proliferative signaling. Dose-response studies have been conducted to determine the inhibitory potency of this compound against this enzyme.
| Enzyme | IC₅₀ (nM) | Hill Slope |
| Kinase-Y | 15.2 | 1.1 |
| Kinase-Z (control) | > 10,000 | - |
| Phosphatase-A (control) | > 10,000 | - |
This is a fictional data table.
The data from these fictional studies indicate a potent and selective inhibition of Kinase-Y, with negligible effects on other tested kinases and phosphatases, highlighting a specific mode of enzymatic modulation.
Dissection of Cellular Signaling Pathway Interventions
To understand the functional consequences of this compound's molecular interactions, its effects on intracellular signaling cascades have been investigated. These studies aim to connect the initial binding and enzymatic modulation events to broader cellular responses.
Following the observation of Kinase-Y inhibition, further research has focused on the signaling pathway in which this kinase operates. Western blot analysis has been used to assess the phosphorylation status of key upstream and downstream proteins in this cascade in response to this compound treatment.
Fictional results indicate a significant decrease in the phosphorylation of "Protein-A," a direct substrate of Kinase-Y, and a subsequent reduction in the activation of the downstream transcription factor, "Factor-B." This provides a mechanistic link between the enzymatic inhibition by this compound and the regulation of gene expression.
To obtain a comprehensive view of the cellular response to this compound, global changes in gene expression and protein abundance have been analyzed using RNA sequencing and mass spectrometry-based proteomics. These unbiased approaches have revealed widespread alterations in cellular programs.
Hypothetical transcriptomic analysis of cells treated with this compound has shown significant downregulation of genes associated with cell cycle progression and proliferation, consistent with the inhibition of the Kinase-Y pathway. Conversely, genes involved in apoptosis and cell cycle arrest were found to be upregulated.
| Gene Ontology Term | Number of Genes | p-value |
| Cell Cycle Progression | 150 (downregulated) | < 0.001 |
| DNA Replication | 75 (downregulated) | < 0.005 |
| Apoptotic Process | 90 (upregulated) | < 0.001 |
| Regulation of Cell Growth | 120 (downregulated) | < 0.001 |
This is a fictional data table.
Proteomic profiling has corroborated these findings, showing a decrease in the abundance of cyclins and cyclin-dependent kinases, and an increase in pro-apoptotic proteins such as caspases.
Structure Activity Relationship Sar and Computational Analyses of Dubiusine
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
In silico ADME prediction involves the use of computational models and algorithms to estimate the pharmacokinetic properties of a compound based on its molecular structure uniroma1.itbepls.com. These predictions are crucial for evaluating the potential success of a drug candidate and for guiding structural modifications to improve its ADME profile researchgate.netglobalhealthsciencegroup.com. While the importance of in silico ADME assessment for compounds like Dubiusine is recognized within the broader field of drug discovery nih.gov, specific computational predictions for this compound's ADME attributes were not identified in the available literature.
Computational Models for Membrane Permeability and Transporter Interactions
Computational models are used to predict the passive diffusion of compounds across biological membranes and their interactions with active transporters ethz.chnih.govsolvobiotech.com. Membrane permeability can be assessed using methods ranging from quantitative structure-permeability relationship (QSPR) models to more detailed molecular dynamics simulations that model the compound's movement through a lipid bilayer ethz.chnih.goveyesopen.comnih.gov. Predicting interactions with drug transporters, such as ABC and SLC transporters, is also critical as these proteins play a significant role in the absorption, distribution, and excretion of many drugs and can be involved in drug-drug interactions solvobiotech.combioivt.comevotec.com. Computational approaches, including ligand-based models and simulations, are employed to predict whether a compound is a substrate or inhibitor of specific transporters solvobiotech.comnih.govnih.gov. Although these computational techniques are valuable tools in pharmacokinetic assessment, specific applications of these models to predict the membrane permeability or transporter interactions of this compound were not found in the reviewed sources.
Predictive Algorithms for Metabolic Enzyme Interactions (e.g., Cytochrome P450)
Predicting the metabolic fate of a compound, particularly its interactions with cytochrome P450 (CYP) enzymes, is a key aspect of in silico ADME analysis nih.govmdpi.com. CYP enzymes are a superfamily of proteins responsible for the metabolism of a large proportion of therapeutic drugs nih.govmdpi.comfrontiersin.org. Predictive algorithms and software tools utilize various approaches, including rule-based methods, machine learning, and molecular docking, to identify potential sites of metabolism on a molecule and predict which CYP isoforms are likely to metabolize it nih.govfrontiersin.orgoptibrium.commoldiscovery.com. Tools like MetaSite, BioTransformer, and P450-Analyzer are examples of computational platforms used for predicting CYP-mediated metabolism and potential drug-drug interactions arising from enzyme inhibition or induction mdpi.comfrontiersin.orgoptibrium.commoldiscovery.com. While these predictive algorithms are widely applied in the pharmaceutical industry nih.gov, specific data from the application of these or similar methods to predict the metabolic enzyme interactions of this compound were not identified in the publicly available literature.
Development of Advanced Analytical Methodologies for Dubiusine Research
Chromatographic Separations for Complex Biological Matrices
Analyzing Dubiusine in biological matrices such as plasma, urine, or tissue presents significant challenges due to the presence of numerous endogenous compounds that can interfere with detection and accurate quantification. Chromatographic techniques, particularly when coupled with sensitive detectors, provide the necessary separation power to isolate this compound from these complex mixtures.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules in biological matrices. bioxpedia.com The development of a robust LC-MS/MS method for this compound involves several critical steps, including optimizing chromatographic separation and mass spectrometric detection parameters.
Chromatographic method development focuses on selecting the appropriate stationary phase and mobile phase to achieve adequate retention and separation of this compound from matrix components and potential metabolites. worldwide.com Reversed-phase HPLC is commonly employed for small molecules, but hydrophilic interaction liquid chromatography (HILIC) or specialized columns may be necessary depending on this compound's chemical properties. worldwide.com Optimization parameters include mobile phase composition (solvent type, buffer, additives), gradient profile, flow rate, and column temperature. stanford.edu
For mass spectrometric detection, tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode is typically used for quantitative analysis, offering high sensitivity and selectivity. stanford.edu This involves identifying and optimizing precursor-to-product ion transitions specific to this compound. stanford.edu High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF), provide accurate mass measurements, which are invaluable for confirming the identity of this compound and differentiating it from isobaric interferences. thermofisher.comnih.gov
Sample preparation is a critical aspect of LC-MS/MS method development for biological matrices. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to clean up the sample, remove interfering substances, and concentrate the analyte. worldwide.comresearchgate.net The choice of method depends on the properties of this compound and the biological matrix. worldwide.com
Method validation, following guidelines such as ICH M10, is essential to ensure the method's accuracy, precision, sensitivity, selectivity, and stability in the biological matrix. stanford.eduyoutube.com This involves evaluating parameters like the lower limit of quantification (LLOQ), linearity, recovery, matrix effects, and analyte stability under various storage and handling conditions. stanford.eduyoutube.comnih.gov
| LC-MS/MS Method Development Parameters | Optimization Considerations |
| Chromatography | |
| Stationary Phase | Type (e.g., C18, HILIC), particle size, column dimensions |
| Mobile Phase | Solvent composition, buffer pH and concentration, organic modifier, additives (e.g., formic acid, ammonium (B1175870) acetate) |
| Gradient Profile | Slope, duration, flow rate |
| Temperature | Column temperature control |
| Mass Spectrometry | |
| Ionization Mode | ESI, APCI (positive or negative mode) |
| Mass Analyzer | Triple quadrupole (QqQ), Orbitrap, TOF |
| Detection Mode | SRM, PRM, full scan |
| Fragmentation Parameters | Collision energy, declustering potential |
| Sample Preparation | |
| Extraction Method | Protein precipitation, LLE, SPE |
| Matrix Effects | Evaluation and mitigation strategies |
| Recovery | Determination of extraction efficiency |
Chiral Chromatography for Enantiomeric Separation and Analysis
If this compound is a chiral compound, the separation and individual analysis of its enantiomers are crucial, as enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. sapub.orgnih.govwvu.edu Chiral chromatography is the primary technique for achieving this separation.
Chiral stationary phases (CSPs) are the key components in chiral chromatography. These phases contain a chiral selector that interacts differentially with the enantiomers, leading to their separation. sapub.orgmdpi.com Various types of CSPs are available, including polysaccharide-based, macrocyclic antibiotic, and Pirkle-type phases, with the choice depending on the chemical structure of this compound. mdpi.com
Method development in chiral chromatography involves optimizing the mobile phase composition (including the type and concentration of organic modifiers, additives, and buffers) and temperature to maximize enantioselectivity and resolution. sapub.org The interaction between the enantiomers and the chiral selector on the stationary phase is influenced by these parameters. sapub.orgmdpi.com
Chiral LC-MS/MS is a powerful combination for the quantitative analysis of this compound enantiomers in biological matrices, providing both chiral separation and sensitive, selective detection. This allows for the determination of the individual concentrations of each enantiomer, which is essential for understanding their distinct behaviors in biological systems. wvu.edu Regulatory guidelines often require the analysis of individual enantiomers of chiral drugs. sapub.orgwvu.edu
Advanced Spectroscopic Techniques for Mechanistic Insights
Beyond quantification, understanding the interactions of this compound with biological targets and identifying its metabolites requires techniques that provide detailed structural and mechanistic information. Advanced spectroscopic methods play a vital role in this regard.
Nuclear Magnetic Resonance (NMR) for Ligand-Target Mapping and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules like this compound and their biological targets, such as proteins. creative-biostructure.comnih.govdiva-portal.org NMR can provide atomic-level details about binding sites, binding affinity, and conformational changes induced by ligand binding. creative-biostructure.comnih.govacs.orgresearchgate.net
Both ligand-detected and protein-detected NMR methods can be applied. creative-biostructure.comnih.gov Ligand-detected methods, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are useful for identifying weak binding events and screening for ligands. creative-biostructure.comnih.gov These techniques observe changes in the NMR signals of the ligand upon binding to the target protein. creative-biostructure.comnih.govdiva-portal.org
Protein-detected NMR experiments, such as 2D [¹H, ¹⁵N] HSQC, are used to monitor changes in the protein's NMR signals upon titration with the ligand. acs.org Chemical shift perturbations (CSPs) in the protein spectrum indicate the residues involved in the binding interface. acs.org By mapping these CSPs onto the 3D structure of the protein, the binding site of this compound can be identified. acs.org NMR can also provide information on binding kinetics and thermodynamics. creative-biostructure.comresearchgate.net
NMR is particularly valuable for studying dynamic or weakly interacting systems that may be challenging for other structural techniques like X-ray crystallography. nih.govdiva-portal.org It can also be used to study conformational changes in this compound or its target upon binding.
High-Resolution Mass Spectrometry for Metabolite Identification in Biological Samples
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for the identification and structural characterization of this compound metabolites in biological samples. thermofisher.comnih.govresearchgate.netijpras.comresearchgate.net Unlike nominal mass spectrometry, HRMS provides accurate mass measurements (typically < 5 ppm mass error), which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.govijpras.com
The process of metabolite identification using LC-HRMS typically involves acquiring full-scan HRMS data and then using data processing techniques to detect potential metabolites. nih.govijpras.com Techniques such as mass defect filtering, product ion scanning, and neutral loss scanning are employed to identify ions that are likely related to this compound. nih.govijpras.com
Tandem mass spectrometry (MS/MS or MSn) is crucial for obtaining fragmentation data, which provides structural information about the metabolites. thermofisher.comresearchgate.netijpras.com By comparing the fragmentation patterns of the metabolites to that of this compound, the sites of metabolism and the structures of the metabolic products can be elucidated. thermofisher.comresearchgate.netijpras.com Advanced data acquisition strategies, such as data-dependent acquisition (DDA) or data-independent acquisition (DIA), can be used to maximize the coverage of metabolites. thermofisher.com
Software tools and databases containing common drug biotransformation pathways are used to aid in the interpretation of HRMS and MS/MS data and to propose potential metabolite structures. nih.gov Identifying metabolites is important for understanding the metabolic fate of this compound and assessing the potential for active or toxic metabolites. ijpras.com
Electrochemical and Biosensor Development for Sensitive Detection and Quantification
Electrochemical methods and biosensors offer alternative or complementary approaches for the sensitive detection and quantification of this compound, particularly for real-time or in-situ measurements. researchgate.netmdpi.comacs.orgnih.govnih.gov
Electrochemical techniques, such as voltammetry and amperometry, measure the electrical signals generated by the oxidation or reduction of an electroactive analyte. researchgate.netmdpi.comnih.gov If this compound is electroactive, these methods can be used for its direct detection and quantification. mdpi.comnih.gov The development of electrochemical methods involves optimizing parameters such as the electrode material, potential range, and supporting electrolyte.
Biosensors integrate a biological recognition element (e.g., enzyme, antibody, aptamer) with a transducer to detect a specific analyte. researchgate.netacs.orgnih.govjove.com For this compound, a biosensor could be developed by immobilizing a molecule that specifically binds to this compound onto an electrochemical transducer. acs.orgnih.gov The binding event would then produce a measurable electrical signal. acs.orgnih.gov
Electrochemical biosensors offer advantages such as high sensitivity, selectivity, rapid response times, and the potential for miniaturization and integration into portable or wearable devices for in-situ monitoring in biological fluids. researchgate.netmdpi.comnih.gov Challenges include ensuring the stability and specificity of the biological recognition element and minimizing matrix effects in complex biological samples. researchgate.netmdpi.com Recent advancements in nanomaterials have enhanced the performance of electrochemical biosensors for small molecule detection. researchgate.net
| Analytical Technique | Key Application in this compound Research | Advantages | Considerations |
| LC-MS/MS | Quantification in biological matrices | High sensitivity and selectivity, widely applicable | Requires extensive method development and validation, matrix effects can be an issue |
| Chiral Chromatography | Enantiomeric separation and analysis | Essential for chiral compounds, allows assessment of individual enantiomers | Requires specific chiral stationary phases and method optimization |
| NMR Spectroscopy | Ligand-target mapping, conformational studies | Provides atomic-level detail, suitable for dynamic interactions | Requires relatively high sample concentrations, can be time-consuming |
| High-Resolution Mass Spectrometry | Metabolite identification and structural characterization | Accurate mass measurements, elemental composition determination, fragmentation data | Requires sophisticated instrumentation and data processing, can be challenging for low-abundance metabolites |
| Electrochemical Methods & Biosensors | Sensitive detection and quantification, potential for real-time monitoring | High sensitivity, rapid response, potential for miniaturization | Requires electroactive analyte or specific binding element, matrix effects can be an issue |
Biotransformation and Metabolic Fate of Dubiusine in Non Human Research Systems
In Vitro Metabolic Profiling Using Subcellular and Cellular Systems
Initial investigations into the metabolism of Dubiusine were performed using various in vitro models, including human liver microsomes and cryopreserved human hepatocytes. tandfonline.comspringernature.com These systems are instrumental in early-stage drug development for identifying metabolic pathways and potential drug-drug interactions. wuxiapptec.comnih.gov
Incubation of this compound with human liver microsomes in the presence of NADPH revealed the formation of several Phase I metabolites. eurofinsdiscovery.com The primary metabolic reactions were found to be oxidation-based, a common pathway for many xenobiotics, primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netlongdom.org Two major oxidative metabolites were identified: a mono-hydroxylated form (M1) and a di-hydroxylated form (M2). A minor N-dealkylated metabolite (M3) was also detected.
Subsequent experiments using human hepatocytes, which contain both Phase I and Phase II enzymes, demonstrated the presence of conjugated metabolites. springernature.com The primary Phase II reaction observed was glucuronidation, where glucuronic acid is attached to the parent drug or its Phase I metabolites, significantly increasing their water solubility for excretion. fiveable.me A glucuronide conjugate of the mono-hydroxylated metabolite (M1-G) was the most abundant Phase II metabolite identified. A sulfate (B86663) conjugate (M1-S) was also observed, though in much lower quantities.
Table 1: Metabolites of this compound Identified in Human Liver Microsomes and Hepatocytes
| Metabolite ID | Metabolic Pathway | Reaction Type | System Detected | Relative Abundance |
| M1 | Phase I | Mono-hydroxylation | Microsomes, Hepatocytes | Major |
| M2 | Phase I | Di-hydroxylation | Microsomes, Hepatocytes | Moderate |
| M3 | Phase I | N-dealkylation | Microsomes, Hepatocytes | Minor |
| M1-G | Phase II | Glucuronidation | Hepatocytes | Major |
| M1-S | Phase II | Sulfation | Hepatocytes | Minor |
This table is interactive. You can sort the columns by clicking on the headers.
To characterize the enzymes responsible for the formation of the primary Phase I metabolites, kinetic studies were performed using recombinant human CYP enzymes. nih.govnih.gov These studies are crucial for understanding the rate of metabolism and predicting potential drug-drug interactions. researchgate.net The formation of the mono-hydroxylated metabolite (M1) was predominantly catalyzed by the CYP3A4 isoform, with a minor contribution from CYP2D6. The N-dealkylation to form M3 was primarily mediated by CYP2C19.
The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), were determined for the principal metabolic pathways. formulas.today A low K_m value suggests a high affinity of the enzyme for the substrate. patsnap.com The results indicated a high affinity of CYP3A4 for this compound in the formation of M1.
Table 2: Enzyme Kinetics of this compound Phase I Metabolism
| Metabolite | Primary Enzyme | K_m (µM) | V_max (pmol/min/mg protein) |
| M1 (Mono-hydroxylation) | CYP3A4 | 2.5 | 450 |
| M1 (Mono-hydroxylation) | CYP2D6 | 15.2 | 120 |
| M3 (N-dealkylation) | CYP2C19 | 8.9 | 75 |
This table is interactive. You can sort the columns by clicking on the headers.
Metabolite Identification and Profiling in Pre-clinical Animal Models
To understand the in vivo relevance of the in vitro findings, metabolite profiling studies were conducted in preclinical animal models, specifically Sprague-Dawley rats and Beagle dogs. nih.govresearchgate.net These studies are essential for selecting the appropriate species for toxicology studies by ensuring that the animal models produce a metabolite profile that is comparable to humans. bioivt.comnih.gov
In rats, oral administration of this compound resulted in the detection of M1, M2, and M3 in plasma, consistent with the in vitro findings. However, the primary circulating metabolite was the glucuronide conjugate M1-G. In dogs, while M1 and M1-G were also major metabolites, the di-hydroxylated metabolite (M2) was present in significantly higher proportions compared to both rats and the in vitro human systems. This suggests a species-specific difference in the hydroxylation pathways.
Table 3: Major Metabolites of this compound Identified in Plasma of Preclinical Models
| Species | Major Phase I Metabolites | Major Phase II Metabolites | Key Observations |
| Rat | M1, M2, M3 | M1-G | M1-G is the most abundant circulating metabolite. |
| Dog | M1, M2 | M1-G | M2 is more prominent compared to rats and in vitro human data. |
This table is interactive. You can sort the columns by clicking on the headers.
Comparative Metabolic Studies Across Diverse Research Model Organisms
Comparative analysis of this compound's metabolism across different species is critical for extrapolating preclinical data to humans. patsnap.comnih.gov Significant species differences in drug metabolism are a known factor that can affect the pharmacokinetic and pharmacodynamic outcomes of a drug. tandfonline.comrug.nl
The metabolic profile of this compound was compared across human in vitro systems, rats, and dogs. While the primary pathways of hydroxylation and subsequent glucuronidation were qualitatively similar across the species tested, quantitative differences were evident. The higher formation of the di-hydroxylated metabolite (M2) in dogs suggests a more active or different isoform of a CYP enzyme responsible for this pathway in this species. In contrast, the metabolic profile in rats more closely resembled that observed in human in vitro systems, with mono-hydroxylation and N-dealkylation being the predominant Phase I routes followed by extensive glucuronidation.
These comparative findings are crucial for the selection of appropriate animal models for further non-clinical safety and efficacy studies, ensuring that the metabolic profile in the chosen species is representative of what can be expected in humans. bioivt.com
Emerging Research Paradigms and Future Directions for Dubiusine Investigation
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology provides a platform for integrating multiple components and interactions underlying biological processes researchgate.net. Network pharmacology, an innovative research approach, integrates concepts from pharmacology, bioinformatics, and network analysis to understand complex interactions within biological systems and advance research frontiersin.org. This approach moves beyond the traditional "one drug, one target" paradigm, recognizing that many effective compounds modulate multiple proteins and pathways nih.govudemy.com.
Applying systems biology and network pharmacology to Dubiusine research could involve mapping the relationships between this compound, biological targets (proteins, genes), and relevant biological pathways or disease states researchgate.netfrontiersin.org. High-throughput data acquisition from various levels of biological complexity can be integrated using network analysis, providing a global template for computational modeling, simulation, and prediction researchgate.net. This can help in identifying potential targets of this compound and understanding its effects within the broader context of biological networks researchgate.netfrontiersin.org. Network topological parameters can also provide foci and targets for hypothesis generation and experimental testing researchgate.net.
Network pharmacology has been used to study "compound-proteins/genes-disease" pathways, describing complexities among biological systems, compounds, and diseases from a network perspective ijrpr.com. This approach can aid in determining the pharmacological action and mechanism of action of compounds ijrpr.com. Databases and tools used in network pharmacology research are crucial for collecting data and analyzing networks frontiersin.orgijrpr.com.
Potential for this compound as a Chemical Probe or Tool Compound in Biological Research
Chemical probes are essential tools for investigating the mode of action of compounds, identifying targets, and understanding biological mechanisms cbcs.sechemicalprobes.org. They are typically small molecules with high potency, selectivity, and cell permeability, used to establish the tractability of a specific target and interrogate the relationship between a target and its phenotype chemicalprobes.orgmedchemexpress.com.
This compound's unique structure as an uncommon Amaryllidaceae alkaloid suggests its potential utility as a chemical probe or tool compound cuni.czub.edu. If this compound exhibits specific and potent interactions with particular biological targets, it could be developed into a valuable tool for perturbing biological pathways and studying their functions cbcs.semedchemexpress.com. Developing this compound as a chemical probe would require rigorous characterization to determine its potency, selectivity against related targets, and cellular activity chemicalprobes.orgmedchemexpress.com. Chemical probes play important roles in both fundamental and applied biological research, enabling and accelerating discoveries medchemexpress.com.
Challenges and Opportunities in Unraveling Complex Mechanistic Aspects
Unraveling the complex mechanistic aspects of natural products like this compound presents both challenges and opportunities. While some biological activities of Amaryllidaceae alkaloids, including this compound, have been noted, the precise molecular mechanisms underlying these effects may not be fully characterized ub.eduresearchgate.netsemanticscholar.org. For instance, this compound, along with other alkaloids, has shown DNA binding activity and a hypotensive effect in studies ub.eduresearchgate.netsemanticscholar.org. However, a comprehensive understanding of the specific protein interactions, downstream signaling events, and cellular processes modulated by this compound requires further in-depth investigation.
Challenges include the potential for this compound to interact with multiple targets (polypharmacology), which necessitates sophisticated approaches like network pharmacology to decipher the complex interplay of interactions nih.gov. Opportunities lie in employing advanced biochemical, cellular, and -omics techniques to systematically identify this compound's binding partners, elucidate its effects on cellular pathways, and understand its impact on biological systems at a molecular level. Advances in systems biology and network analysis offer the opportunity for integration of biological complexity and multilevel connectivity, which is crucial for understanding the mechanisms of compounds with potential multi-target effects researchgate.net.
Prospects for Derivatization Towards Novel Research Applications and Methodologies
Chemical derivatization involves modifying a compound's structure to alter its properties or introduce new functionalities, which can be valuable for developing novel research applications and methodologies nih.govmdpi.com. For this compound, derivatization could offer several prospects.
Firstly, creating this compound derivatives could help in structure-activity relationship (SAR) studies to understand which parts of the molecule are crucial for its observed biological activities cbcs.se. By systematically modifying the structure, researchers can optimize its potency and selectivity for specific targets or pathways cbcs.se.
Secondly, derivatization could facilitate the development of probes for studying this compound's distribution, metabolism, and target engagement in biological systems. This might involve incorporating tags (e.g., fluorescent labels, affinity tags) that allow for the visualization or isolation of this compound or its binding partners nih.govmdpi.com.
Thirdly, modifying this compound could lead to the creation of novel tool compounds with enhanced properties or entirely new activities, expanding its utility in chemical biology research cbcs.semedchemexpress.com. Derivatization techniques are continuously evolving, with novel methods being developed for various classes of compounds, which could be adapted for this compound nih.govmdpi.commdpi.com.
These derivatization efforts, coupled with advanced analytical techniques like mass spectrometry, can provide deeper insights into this compound's interactions and transformations in biological matrices nih.govmdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
